5-Hete lactone

Vue d'ensemble

Description

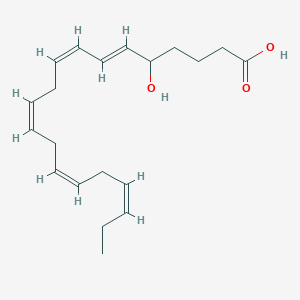

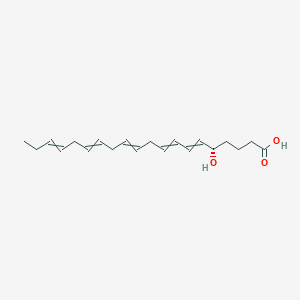

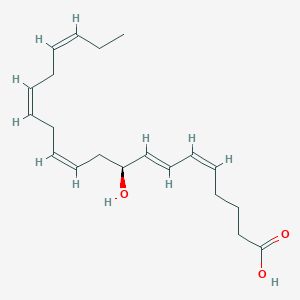

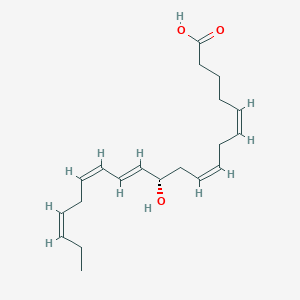

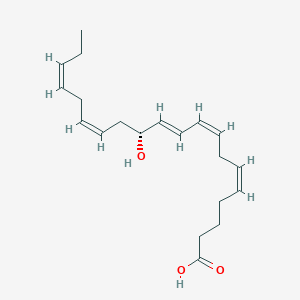

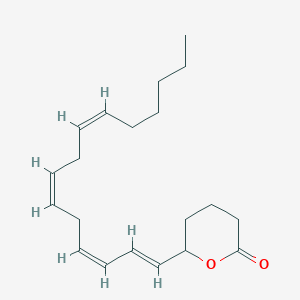

5-Hete lactone, also known as (±)5-HETE Lactone, is a unique marker for 5-lipoxygenase activation . It is a cyclic ester formed by acid-catalyzed nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl of (±)5-HETE . It inhibits 5-LO (5-lipoxygenase) from rat basophilic leukemia cells .

Synthesis Analysis

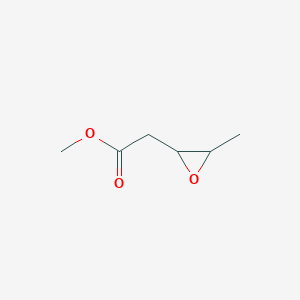

The synthesis of 5-Hete lactone involves a novel yeast reduction . The ®-6,7-dihydro-5-HETE lactone and (S)-6,7-dihydro-5-HETE lactone were synthesized from specific compounds .

Molecular Structure Analysis

The molecular formula of 5-Hete lactone is C20H30O2 . The average mass is 302.451 Da .

Chemical Reactions Analysis

5-Hete lactone is a cyclic ester formed by acid-catalyzed nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl of (±)5-HETE . The lactone is several times more potent than the linear (±)5-HETE .

Physical And Chemical Properties Analysis

The chemical formula of 5-Hete lactone is C20H32O3 . The molar mass is 320.473 g·mol−1 .

Applications De Recherche Scientifique

Enzymatic Reactions and Physiological Substrates

Human serum paraoxonase (PON1) is known for its ability to hydrolyze over 30 different lactones and catalyze the reverse reaction (lactonization) of a broad range of hydroxy acids. Remarkably, this includes the efficient lactonization and hydrolysis of oxidized unsaturated fatty acids such as 4-HDoHE and 5-HETE lactone. This suggests that oxidized eicosanoids and docosanoids, including 5-HETE lactone, are important physiological substrates for PON1, highlighting its potential role in metabolic pathways involving these compounds (Teiber, Draganov, & La Du, 2003).

Synthetic Applications

The synthesis of intermediates for 5-HETE has been demonstrated through yeast-mediated reduction processes and Baeyer-Villiger oxidation, maintaining a complete retention of enantiomeric excess. This method showcases the potential of biological systems and oxidative processes in generating key intermediates for complex biological molecules, including 5-HETE (Yamauchi, Kinoshita, & Kinoshita, 2003).

Catalytic Synthesis Techniques

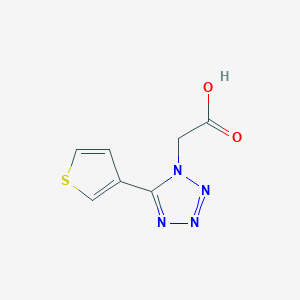

Advancements in catalytic, stereoselective techniques enable the efficient construction of various heterocyclic compounds. N-heterocyclic carbene-catalyzed reactions facilitate the synthesis of enantioenriched 5-membered (γ) lactones, demonstrating the importance of this approach in generating complex structures such as 5-HETE lactone and its derivatives (Murauski, Jaworski, & Scheidt, 2018). Moreover, the synthesis of γ-lactams and γ-lactones through intramolecular Pd-catalyzed allylic alkylations further illustrates the versatility and utility of palladium catalysis in generating complex lactone structures (Kammerer, Prestat, Madec, & Poli, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMAEYDIHWEEAF-XTDASVJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\C1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hete lactone | |

CAS RN |

81517-87-5 | |

| Record name | 5-Hydroxyeicosatetraenoic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081517875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.